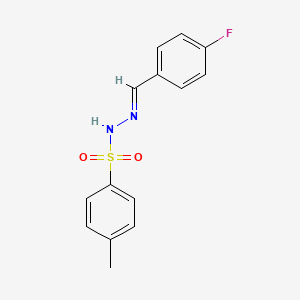

N'-(4-Fluorobenzylidene)-4-methylbenzenesulfonohydrazide

Description

N’-(4-Fluorobenzylidene)-4-methylbenzenesulfonohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Properties

IUPAC Name |

N-[(E)-(4-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O2S/c1-11-2-8-14(9-3-11)20(18,19)17-16-10-12-4-6-13(15)7-5-12/h2-10,17H,1H3/b16-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMBDHPYMTXWALU-MHWRWJLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-(4-Fluorobenzylidene)-4-methylbenzenesulfonohydrazide can be synthesized through a Schiff base reaction. This involves the condensation of 4-fluorobenzaldehyde with 4-methylbenzenesulfonohydrazide in the presence of a catalytic amount of acetic acid. The reaction typically proceeds at room temperature and yields the target compound with a high degree of purity .

Industrial Production Methods

While specific industrial production methods for N’-(4-Fluorobenzylidene)-4-methylbenzenesulfonohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Fluorobenzylidene)-4-methylbenzenesulfonohydrazide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfonyl derivatives.

Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

Substitution: The fluorine atom on the benzylidene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Sulfonyl derivatives.

Reduction: Hydrazine derivatives.

Substitution: Various substituted benzylidene derivatives depending on the nucleophile used.

Scientific Research Applications

N’-(4-Fluorobenzylidene)-4-methylbenzenesulfonohydrazide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antibacterial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.

Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N’-(4-Fluorobenzylidene)-4-methylbenzenesulfonohydrazide involves its interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby inhibiting their function. This is particularly relevant in its antibacterial activity, where it targets bacterial enzymes and disrupts their metabolic processes .

Comparison with Similar Compounds

Similar Compounds

- N-(4-Fluorobenzylidene)benzohydrazide

- (E)-4-fluoro-N′-(pyridin-2-ylmethylene)benzohydrazide monohydrate

- N-(4-fluorobenzylidene)aniline

Uniqueness

N’-(4-Fluorobenzylidene)-4-methylbenzenesulfonohydrazide is unique due to the presence of both the fluorobenzylidene and methylbenzenesulfonohydrazide moieties. This combination imparts specific chemical and biological properties that are not observed in other similar compounds. For instance, the sulfonohydrazide group enhances its solubility and reactivity, making it a versatile compound for various applications .

Biological Activity

N'-(4-Fluorobenzylidene)-4-methylbenzenesulfonohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, antibacterial efficacy, and anticancer properties, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the condensation reaction between 4-fluorobenzaldehyde and 4-methylbenzenesulfonohydrazide. The reaction conditions can significantly affect the yield and purity of the product. For instance, one study reported a yield of 94% for this compound using a rapid synthesis method under solvent-free conditions .

Chemical Structure

The molecular structure of this compound can be represented as follows:

- Molecular Formula : CHF NOS

- Molecular Weight : 283.31 g/mol

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness.

| Bacterial Strain | MIC (ppm) |

|---|---|

| Bacillus subtilis | 15.7 |

| Escherichia coli | 15.7 |

The compound was tested using the well diffusion method, showing significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The presence of halogen and azometin groups in its structure is believed to enhance its lipophilicity, allowing better penetration through bacterial cell membranes.

Anticancer Activity

In addition to its antibacterial properties, this compound has shown promising results in cancer research. A recent study focused on its effects on MDA-MB-231 breast cancer cells, demonstrating significant pro-apoptotic effects.

Case Study: Pro-Apoptotic Effects

In a controlled study, MDA-MB-231 cells were treated with varying concentrations of the compound:

| Concentration (mg/mL) | Early Apoptosis (%) | Late Apoptosis (%) |

|---|---|---|

| 30 | 6.27 | 8.33 |

| 100 | 7.71 | 11.96 |

The results indicated a marked increase in both early and late apoptosis compared to untreated controls, suggesting that this compound may induce apoptosis in cancer cells effectively .

The proposed mechanism for the biological activity of this compound involves interaction with specific cellular targets that lead to disruption in bacterial protein synthesis and induction of apoptosis in cancer cells. The compound's structural features facilitate binding to these targets, enhancing its efficacy as an antimicrobial and anticancer agent.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.